molecular formula C7H13ClO2 B13845437 3,3-Dimethylbutyl carbonochloridate

3,3-Dimethylbutyl carbonochloridate

Cat. No.: B13845437
M. Wt: 164.63 g/mol
InChI Key: NRBNZNCJPSFQAQ-UHFFFAOYSA-N
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Description

3,3-Dimethylbutyl carbonochloridate is an organic compound with the molecular formula C7H13ClO2. It is a carbonochloridate ester, which means it contains a carbonochloridate functional group (–COCl) attached to a 3,3-dimethylbutyl group. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3,3-Dimethylbutyl carbonochloridate typically involves the reaction of 3,3-dimethylbutanol with phosgene (COCl2) or thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the carbonochloridate group. The general reaction can be represented as follows:

3,3-Dimethylbutanol+Phosgene3,3-Dimethylbutyl carbonochloridate+HCl\text{3,3-Dimethylbutanol} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} 3,3-Dimethylbutanol+Phosgene→3,3-Dimethylbutyl carbonochloridate+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure efficient and safe handling of reactive intermediates like phosgene. The use of automated systems and controlled reaction conditions helps in achieving high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethylbutyl carbonochloridate undergoes various chemical reactions, including:

    Substitution Reactions: The carbonochloridate group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding carbamates, esters, and thioesters.

    Hydrolysis: In the presence of water, the carbonochloridate group hydrolyzes to form 3,3-dimethylbutanol and hydrochloric acid.

Common Reagents and Conditions

    Amines: React with this compound to form carbamates under mild conditions.

    Alcohols: React to form esters, typically in the presence of a base to neutralize the generated hydrochloric acid.

    Thiols: Form thioesters under similar conditions as alcohols.

Major Products

    Carbamates: Formed from the reaction with amines.

    Esters: Formed from the reaction with alcohols.

    Thioesters: Formed from the reaction with thiols.

Scientific Research Applications

3,3-Dimethylbutyl carbonochloridate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: Utilized in the development of prodrugs and drug delivery systems.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-Dimethylbutyl carbonochloridate involves the reactivity of the carbonochloridate group. This group is highly electrophilic and readily reacts with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product.

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethylbutanol: The alcohol precursor used in the synthesis of 3,3-Dimethylbutyl carbonochloridate.

    3,3-Dimethylbutanal: An aldehyde that can be synthesized from 3,3-dimethylbutanol.

    3,3-Dimethylbutyl acetate: An ester that can be formed from the reaction of 3,3-dimethylbutanol with acetic acid.

Uniqueness

This compound is unique due to its highly reactive carbonochloridate group, which allows it to participate in a wide range of chemical reactions. This reactivity makes it a valuable intermediate in the synthesis of various compounds and materials.

Properties

Molecular Formula

C7H13ClO2

Molecular Weight

164.63 g/mol

IUPAC Name

3,3-dimethylbutyl carbonochloridate

InChI

InChI=1S/C7H13ClO2/c1-7(2,3)4-5-10-6(8)9/h4-5H2,1-3H3

InChI Key

NRBNZNCJPSFQAQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CCOC(=O)Cl

Origin of Product

United States

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